molecular formula C10H14BrN3O2S B7518461 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine

5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine

Cat. No. B7518461
M. Wt: 320.21 g/mol
InChI Key: LNLGZHCBWVPLMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of sulfonylpyridine derivatives and has shown promising results in treating various diseases.

Mechanism of Action

The mechanism of action of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is not fully understood, but it is believed to act through multiple pathways. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the activity of enzymes, such as HDAC6 and HSP90, which are involved in the regulation of protein folding and degradation. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has also been shown to activate the unfolded protein response (UPR) pathway, which is involved in the cellular response to protein misfolding and stress.
Biochemical and Physiological Effects:
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In neurodegenerative disorders, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to reduce the accumulation of misfolded proteins by activating the UPR pathway. In inflammation research, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine.

Future Directions

There are several future directions for 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine research. One potential direction is to investigate the therapeutic potential of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine in combination with other drugs or therapies. Another direction is to investigate the potential of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine as a diagnostic tool for diseases that involve protein misfolding, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine and its potential side effects.
Conclusion:
In conclusion, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis method of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is relatively simple and cost-effective, making it an attractive compound for scientific research. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to act through multiple pathways, and further research is needed to fully understand its mechanism of action and potential side effects. 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has several advantages for lab experiments, but careful consideration should be taken when designing experiments using 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine. Overall, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has significant potential for future therapeutic applications and diagnostic tools.

Synthesis Methods

The synthesis of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine involves the reaction of 5-bromo-2-chloropyridine with piperidine-3-sulfonamide in the presence of a base. The reaction yields 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine as a white solid with a purity of more than 95%. The synthesis method of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is relatively simple and cost-effective, making it an attractive compound for scientific research.

Scientific Research Applications

5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has shown potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases. In inflammation research, 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.

properties

IUPAC Name

5-bromo-3-piperidin-1-ylsulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLGZHCBWVPLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine

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